molecular formula C13H13N3O2S2 B15180024 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- CAS No. 149486-83-9

4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-

Cat. No.: B15180024
CAS No.: 149486-83-9
M. Wt: 307.4 g/mol
InChI Key: JSBCIURCEKCZMK-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 2-phenylethylamine and carbon disulfide under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate the mechanisms of various biological processes.

    Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- include other thiazole derivatives such as:

Compared to these compounds, 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- is unique due to its specific structure and the presence of the phenylethyl and thioxomethyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

149486-83-9

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(2-phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H13N3O2S2/c17-11(18)10-8-20-13(15-10)16-12(19)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H2,14,15,16,19)

InChI Key

JSBCIURCEKCZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NC(=CS2)C(=O)O

Origin of Product

United States

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